Cas no 1697895-35-4 (1-(2-chloro-5-fluorophenyl)prop-2-en-1-one)

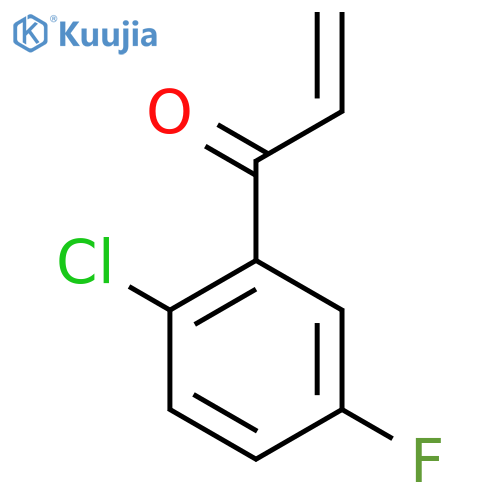

1697895-35-4 structure

商品名:1-(2-chloro-5-fluorophenyl)prop-2-en-1-one

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-5-fluorophenyl)prop-2-en-1-one

- EN300-1966646

- 1697895-35-4

-

- インチ: 1S/C9H6ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5H,1H2

- InChIKey: ARNMXTUGXOMGGE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(C=C)=O)F

計算された属性

- せいみつぶんしりょう: 184.0091207g/mol

- どういたいしつりょう: 184.0091207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966646-0.5g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-10.0g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 10g |

$4852.0 | 2023-06-03 | ||

| Enamine | EN300-1966646-5.0g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 5g |

$3273.0 | 2023-06-03 | ||

| Enamine | EN300-1966646-0.25g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-0.1g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-1.0g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 1g |

$1129.0 | 2023-06-03 | ||

| Enamine | EN300-1966646-1g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-0.05g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-2.5g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1966646-10g |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one |

1697895-35-4 | 10g |

$3929.0 | 2023-09-16 |

1-(2-chloro-5-fluorophenyl)prop-2-en-1-one 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1697895-35-4 (1-(2-chloro-5-fluorophenyl)prop-2-en-1-one) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量